SW116
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Overview
Description
SW116 is a fluorescent sigma-2 selective ligand.
Scientific Research Applications
1. Use in Imaging Cell Proliferation
SW116, a novel fluorescent sigma-2 receptor selective ligand, has been evaluated as a potential probe for imaging cell proliferation. This compound, along with SW120, is highly selective for sigma-2 receptors over sigma-1 receptors. Both this compound and SW120 were internalized into MDA-MB-435 cells, with this compound reaching 50% of the maximum fluorescent intensity in 24 minutes. These ligands have shown potential in imaging cell proliferation in mice, with uptake correlating positively with the expression level of the cell proliferation marker Ki-67 (Zeng et al., 2011).
2. Relationship with miR-18a in Colorectal Cancer Cells
The effect of miR-18a on the irradiation sensitivity of colorectal cancer this compound cells has been studied. This research explored how miR-18a influences apoptosis and autophagy in this compound cells, finding that miR-18a mimic increased the apoptosis and autophagy rate of these cells, thereby increasing their radiosensitivity. This study provides insights into the molecular mechanisms governing the sensitivity of colorectal cancer cells to radiation therapy (Mengmen, 2015).
3. CD112 Expression in Colon Carcinoma Cells
The expression of CD112, the ligand of CD226, was investigated in colon carcinoma cell lines, including this compound. This study found significant expression of CD112 in these cell lines, suggesting a potential role in immunotherapeutic methods for colon cancer. The findings contribute to understanding the mechanisms of immune evasion and potential targets for cancer immunotherapy (Wang et al., 2010).
Properties
CAS No. |
1421931-13-6 |
---|---|
Molecular Formula |
C39H56N4O6S |
Molecular Weight |
708.95 |
IUPAC Name |
(2,5-Dimethoxy-phenyl)-carbamic acid 9-[10-(5-dimethylamino-naphthalene-1-sulfonylamino)-decyl]-9-aza-bicyclo[3.3.1]non-3-yl ester |
InChI |
InChI=1S/C39H56N4O6S/c1-42(2)36-20-14-19-34-33(36)18-15-21-38(34)50(45,46)40-24-11-9-7-5-6-8-10-12-25-43-29-16-13-17-30(43)27-32(26-29)49-39(44)41-35-28-31(47-3)22-23-37(35)48-4/h14-15,18-23,28-30,32,40H,5-13,16-17,24-27H2,1-4H3,(H,41,44) |
InChI Key |
RMGKFZJINTURGE-UHFFFAOYSA-N |
SMILES |
O=C(OC1CC(N2CCCCCCCCCCNS(=O)(C3=C4C=CC=C(N(C)C)C4=CC=C3)=O)CCCC2C1)NC5=CC(OC)=CC=C5OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SW116; SW-116; SW 116; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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